(2,5-Difluoro-4-methylphenyl)methanol

Description

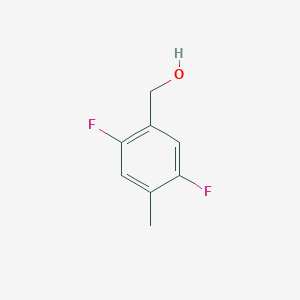

Structure

3D Structure

Properties

IUPAC Name |

(2,5-difluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFXZKIFYIAVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595031 | |

| Record name | (2,5-Difluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-43-6 | |

| Record name | (2,5-Difluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,5-Difluoro-4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Difluoro-4-methylphenyl)methanol, a fluorinated aromatic alcohol, represents a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known physical properties, safety considerations, and analytical methodologies pertinent to (2,5-Difluoro-4-methylphenyl)methanol, intended to support its application in research and development.

While comprehensive experimental data for this specific molecule is not widely available in public databases, this guide synthesizes the available information and provides expert insights based on analogous structures and general principles of organic chemistry.

Chemical Identity and Core Properties

The fundamental identifying information for (2,5-Difluoro-4-methylphenyl)methanol is summarized in the table below.

| Property | Value | Source |

| Chemical Name | (2,5-Difluoro-4-methylphenyl)methanol | - |

| Synonyms | 2,5-Difluoro-4-methylbenzyl alcohol | - |

| CAS Number | 252004-43-6 | |

| Molecular Formula | C₈H₈F₂O | |

| Molecular Weight | 158.15 g/mol |

Structural Representation:

Figure 1. Chemical structure of (2,5-Difluoro-4-methylphenyl)methanol.

Physicochemical Properties: An Area for Investigation

For scientists and researchers, the determination of these properties is a critical first step in the compound's characterization and subsequent application. The following section outlines the standard methodologies for these experimental determinations.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for the experimental determination of the key physical properties of (2,5-Difluoro-4-methylphenyl)methanol.

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. The capillary method provides a precise determination of the melting range.

-

Methodology:

-

A small, dry sample of (2,5-Difluoro-4-methylphenyl)methanol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

-

Causality: A narrow melting range is indicative of a pure compound. Impurities typically broaden and depress the melting range.

2. Boiling Point Determination (Microscale Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small sample sizes, a microscale method is appropriate.

-

Methodology:

-

A small amount of the liquid sample is placed in a small test tube.

-

A sealed capillary tube (sealed at one end) is inverted and placed into the test tube.

-

The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The apparatus is then allowed to cool slowly, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

-

Causality: This method relies on the principle that the vapor pressure inside the capillary equals the external pressure at the boiling point.

3. Density Determination (Pycnometer Method)

-

Principle: Density is the mass of a substance per unit volume. A pycnometer allows for the precise measurement of the volume of a liquid.

-

Methodology:

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the sample, and its mass is measured.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water), and its mass is measured.

-

The volume of the pycnometer, and subsequently the density of the sample, can be calculated.

-

-

Causality: The accuracy of this method depends on the precise measurement of mass and the temperature control, as density is temperature-dependent.

4. Solubility Assessment

-

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative and semi-quantitative assessment is crucial for handling and reaction setup.

-

Methodology:

-

A small, measured amount of (2,5-Difluoro-4-methylphenyl)methanol is added to a known volume of various solvents (e.g., water, methanol, ethanol, acetone, toluene, dichloromethane) in separate vials.

-

The mixtures are agitated at a constant temperature.

-

Solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

-

For a more quantitative measure, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

-

-

Causality: The "like dissolves like" principle is a good starting point for predicting solubility. The polar alcohol group suggests solubility in polar solvents, while the fluorinated aromatic ring will influence its solubility in non-polar organic solvents.

Figure 2. Workflow for the experimental determination of key physical properties.

Spectroscopic Characterization: Predicted and Expected Data

While experimental spectra for (2,5-Difluoro-4-methylphenyl)methanol are not available in the searched literature, predictions based on its structure can be made to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), the hydroxyl proton (OH), and the methyl protons (CH₃). The coupling of the aromatic protons with the two fluorine atoms will result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the substitution pattern on the aromatic ring, showing two distinct signals for the two non-equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic ring and the methyl and methylene groups around 2850-3100 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the region of 1450-1600 cm⁻¹.

-

Strong C-F stretching bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Safety, Handling, and Storage

In the absence of a specific Safety Data Sheet (SDS) for (2,5-Difluoro-4-methylphenyl)methanol, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The following guidelines are based on the general properties of similar aromatic alcohols and fluorinated compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(2,5-Difluoro-4-methylphenyl)methanol is a compound with potential for a wide range of applications in scientific research and development. While there is a current lack of comprehensive data on its physical properties, this guide provides a framework for its safe handling and outlines the necessary experimental procedures for its full characterization. The insights and protocols presented herein are intended to empower researchers to confidently work with this novel molecule and unlock its potential in their respective fields.

References

-

ChemBK. (2,5-Difluoro-4-methylphenyl)methanol. Retrieved from [Link]

(2,5-Difluoro-4-methylphenyl)methanol theoretical properties

An In-depth Technical Guide to the Theoretical Properties of (2,5-Difluoro-4-methylphenyl)methanol

Introduction

(2,5-Difluoro-4-methylphenyl)methanol is a halogenated aromatic alcohol. Its structural motifs—a fluorinated benzene ring and a benzylic alcohol—make it a compound of significant interest for researchers in medicinal chemistry and materials science. Fluorine substitution is a widely employed strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The methyl and hydroxyl groups offer additional points for chemical modification.

This guide provides a comprehensive analysis of the theoretical and predicted properties of (2,5-Difluoro-4-methylphenyl)methanol. By leveraging established computational chemistry principles and data from analogous structures, we will explore its electronic structure, spectroscopic signatures, and physicochemical characteristics. This document is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel molecules incorporating this scaffold.

Calculated Physicochemical and Molecular Properties

The properties of a molecule are dictated by its structure. Computational methods provide reliable estimates of key physicochemical parameters crucial for predicting its behavior in various environments, such as its solubility and cell permeability. The following table summarizes the predicted properties for (2,5-Difluoro-4-methylphenyl)methanol, derived from standard computational models and comparison with structurally similar compounds.[1][2][3]

| Property | Predicted Value / Descriptor | Significance in Research & Development |

| IUPAC Name | (2,5-Difluoro-4-methylphenyl)methanol | Unambiguous chemical identification. |

| Molecular Formula | C₈H₈F₂O | Determines the exact mass and elemental composition. |

| Molecular Weight | 158.15 g/mol | Fundamental for stoichiometric calculations in synthesis. |

| Predicted pKa | ~13-15 | The acidity of the hydroxyl group is critical for its reactivity and interaction in biological systems. Fluorine substitution typically lowers the pKa of nearby acidic protons.[4][5][6] |

| Predicted XLogP3 | ~1.8 - 2.2 | The octanol-water partition coefficient (LogP) is a key measure of lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] |

| Hydrogen Bond Donor Count | 1 (from -OH group) | Ability to donate a hydrogen bond is crucial for receptor binding and solubility.[2][3] |

| Hydrogen Bond Acceptor Count | 3 (1 from -OH, 2 from F atoms) | Ability to accept hydrogen bonds influences intermolecular interactions and physical properties.[2][3] |

| Rotatable Bond Count | 1 (C-C bond of the CH₂OH) | Molecular flexibility impacts conformational freedom and binding entropy.[2] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | TPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Molecular Structure and Computational Methodology

Methodological Framework

The theoretical data presented herein are based on principles of quantum chemistry, primarily Density Functional Theory (DFT). DFT is a robust method for predicting the electronic structure and properties of molecules.[7][8][9] Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G**) that defines the mathematical representation of atomic orbitals. This combination allows for the accurate calculation of molecular geometries, vibrational frequencies (IR spectra), and molecular orbital energies.

Molecular Geometry

The core of (2,5-Difluoro-4-methylphenyl)methanol is a planar benzene ring. The substituents—two fluorine atoms, a methyl group, and a hydroxymethyl group—extend from this plane. The C-C bond connecting the ring to the hydroxymethyl group allows for rotation, giving the molecule conformational flexibility.

Caption: 2D structure of (2,5-Difluoro-4-methylphenyl)methanol.

Quantum Mechanical Analysis

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the region most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept them. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability.[10][11][12]

For (2,5-Difluoro-4-methylphenyl)methanol, the HOMO is predicted to be a π-orbital localized primarily on the electron-rich aromatic ring. The LUMO is expected to be a π*-antibonding orbital, also distributed across the ring. The electron-withdrawing fluorine atoms will lower the energy of both orbitals compared to unsubstituted toluene, potentially increasing the molecule's resistance to oxidation.

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (ESP)

An ESP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the ESP would show:

-

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen and fluorine atoms, indicating these are sites prone to interaction with electrophiles or hydrogen bond donors.

-

Positive Potential (Blue): Located around the hydroxyl hydrogen, making it the primary site for deprotonation and hydrogen bonding. The hydrogens of the methyl and methylene groups will also exhibit a slight positive potential.

-

Neutral Potential (Green): The carbon framework of the aromatic ring will be largely neutral, though influenced by the attached functional groups.

Caption: Conceptual charge distribution on the molecule.

Predicted Spectroscopic Signatures

Computational chemistry can predict spectroscopic data with high accuracy, aiding in the structural elucidation of newly synthesized compounds.[13]

¹H and ¹³C NMR Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two signals are expected in the aromatic region (~6.8-7.5 ppm). Due to coupling with adjacent fluorine atoms, these signals will appear as complex multiplets (e.g., doublet of doublets).

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.5-4.7 ppm.

-

Methyl Protons (-CH₃): A sharp singlet is predicted in the upfield region, around 2.2-2.4 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent, typically between 1.5 and 4.0 ppm.

-

-

¹³C NMR:

-

The aromatic carbons will resonate between ~110-160 ppm. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants and their chemical shifts will be significantly influenced.

-

The methylene carbon (-CH₂OH) is expected around 60-65 ppm.

-

The methyl carbon (-CH₃) will appear upfield, around 15-20 ppm.

-

Infrared (IR) Spectroscopy

The predicted IR spectrum provides a fingerprint of the molecule's functional groups.[14]

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[14][15]

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) corresponding to the methyl and methylene groups.

-

C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch (Aromatic): Several medium-to-sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, characteristic of a primary alcohol.

-

C-F Stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

Conclusion

This guide has detailed the theoretical properties of (2,5-Difluoro-4-methylphenyl)methanol from a computational perspective. The presence of fluorine atoms significantly influences its electronic structure, leading to a distinct electrostatic potential and predicted spectroscopic signatures. The combination of a reactive hydroxymethyl group, a tunable aromatic core, and metabolically robust C-F bonds makes this molecule a valuable building block. The predictive data presented here—from physicochemical parameters to spectral characteristics—provide a robust framework for researchers to guide the synthesis, characterization, and application of this and related compounds in drug discovery and materials science.

References

-

ResearchGate. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Available at: [Link]

-

PubChem. 2,5-Dimethoxy-4-methylphenylmethanol. Available at: [Link]

-

ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. Available at: [Link]

-

ResearchGate. The calculated IR spectra of methanol monomer and clusters with n = 2–5.... Available at: [Link]

-

Cardiff University. Computational study on the early stages of the Methanol to Hydrocarbons process. Available at: [Link]

-

ResearchGate. DFT calculations of the energy change on toluene adsorption and C(sp³) - ResearchGate. Available at: [Link]

-

Pearson Education. CHAPTER 5: MOLECULAR ORBITALS. Available at: [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

Cheméo. Chemical Properties of Benzyl alcohol (CAS 100-51-6). Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. CH3OH infrared spectrum of methanol. Available at: [Link]

-

PubChem. 2,5-Difluoro-a-(2-methylphenyl)benzenemethanol. Available at: [Link]

-

ResearchGate. Calculated molecular orbital (MO) diagram of methanol.... Available at: [Link]

-

ResearchGate. TD‐DFT calculation of 2′ in toluene and CH2Cl2 calculated at the.... Available at: [Link]

-

National Institutes of Health. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Available at: [Link]

-

ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Available at: [Link]

-

ResearchGate. Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol.. Available at: [Link]

-

National Institutes of Health. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Available at: [Link]

-

ACS Publications. Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic Insights | ACS Omega. Available at: [Link]

-

ResearchGate. pKa values of compounds investigated herein.. Available at: [Link]

-

Royal Society of Chemistry. Understanding catalytic CO2 and CO conversion into methanol using computational fluid dynamics. Available at: [Link]

-

Frontiers. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. Available at: [Link]

-

LookChem. BENZYL ALCOHOL. Available at: [Link]

-

PubChem. 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol. Available at: [Link]

-

ResearchGate. (2025). DFT Study of Mechanism and Kinetics of Hydrogenolysis of Toluene. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. Available at: [Link]

-

MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. Available at: [Link]

-

Cheméo. (4-Methylphenyl) methanol, n-propyl ether - Chemical & Physical Properties. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Available at: [Link]

-

National Institutes of Health. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Available at: [Link]

-

Wikipedia. Benzyl alcohol. Available at: [Link]

-

National Institutes of Health. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. Available at: [Link]

-

ChemSynthesis. (2-fluoro-5-methylphenyl)methanol. Available at: [Link]

-

NIST. Infrared spectra of methanol, ethanol, and n-propanol. Available at: [Link]

-

National Institutes of Health. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available at: [Link]

-

BYJU'S. Structure of Benzyl Alcohol. Available at: [Link]

-

ChemBK. (2,3,5,6-tetrafluoro-4-methylphenyl)methanol. Available at: [Link]

-

ResearchGate. Synthetic approaches to 2,5-bis(hydroxymethyl)furan (BHMF): a stable bio-based diol. Available at: [Link]

- Google Patents. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMI.

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. 2,5-Dimethoxy-4-methylphenylmethanol | C10H14O3 | CID 14920976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Difluoro-a-(2-methylphenyl)benzenemethanol | C14H12F2O | CID 61101488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | C8H6F4O | CID 2734209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to (2,5-Difluoro-4-methylphenyl)methanol: A Key Building Block in Modern Drug Discovery

For Immediate Release

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2,5-Difluoro-4-methylphenyl)methanol, a fluorinated organic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role as a valuable building block in medicinal chemistry.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (2,5-Difluoro-4-methylphenyl)methanol

This name is derived by identifying the parent structure as methanol, substituted with a (2,5-Difluoro-4-methylphenyl) group.

Synonyms: 2,5-Difluoro-4-methylbenzyl alcohol

Chemical Formula: C₈H₈F₂O[1]

Molecular Weight: 158.15 g/mol [2][3][4]

Chemical Structure:

The molecular structure consists of a benzyl alcohol core, where the benzene ring is substituted with two fluorine atoms at positions 2 and 5, and a methyl group at position 4.

Caption: Proposed synthesis of (2,5-Difluoro-4-methylphenyl)methanol.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on the reduction of benzoic acids to benzyl alcohols and should be optimized for this specific substrate.

Objective: To synthesize (2,5-Difluoro-4-methylphenyl)methanol from 2,5-Difluoro-4-methylbenzoic acid.

Materials:

-

2,5-Difluoro-4-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

Causality: The use of a flame-dried apparatus and an inert atmosphere is critical as LiAlH₄ reacts violently with water. Anhydrous THF is used as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

-

-

Addition of Starting Material: A solution of 2,5-Difluoro-4-methylbenzoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Causality: The dropwise addition at a low temperature is necessary to control the exothermic reaction between the carboxylic acid and the highly reactive LiAlH₄, preventing dangerous temperature increases and side reactions.

-

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the carboxylic acid.

-

Causality: Heating to reflux provides the necessary activation energy to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

Causality: This specific quenching procedure is a standard and safe method (Fieser workup) to decompose the excess LiAlH₄ and the aluminum salts formed during the reaction, resulting in a granular precipitate that is easily filtered.

-

-

Workup and Isolation: The resulting solid is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Causality: The washes remove any remaining inorganic salts and acidic or basic impurities. Drying over magnesium sulfate removes residual water from the organic phase.

-

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield pure (2,5-Difluoro-4-methylphenyl)methanol.

-

Causality: Purification is essential to remove any unreacted starting material and side products, ensuring the high purity of the final compound required for pharmaceutical applications.

-

Applications in Drug Development and Medicinal Chemistry

Substituted benzyl alcohols are important intermediates in the synthesis of a wide range of pharmaceuticals. The presence of fluorine and methyl groups in (2,5-Difluoro-4-methylphenyl)methanol makes it a particularly attractive building block in drug discovery.

-

Role of Fluorine: The introduction of fluorine atoms into a drug molecule can significantly alter its physicochemical and biological properties. [5]Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

-

Role of the Methyl Group: The methyl group can also play a crucial role in drug design. It can improve metabolic stability and modulate the pharmacokinetic and pharmacodynamic properties of a molecule through steric and electronic effects.

While specific, publicly disclosed applications of (2,5-Difluoro-4-methylphenyl)methanol in late-stage clinical candidates or marketed drugs are not readily available, its structural motifs are present in various biologically active compounds. It serves as a key precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, fluorinated benzyl alcohols are used in the synthesis of intermediates for medicines, pesticides, and dyes. [5] The strategic placement of fluoro and methyl groups on the phenyl ring provides medicinal chemists with a versatile scaffold to explore structure-activity relationships (SAR) and to fine-tune the properties of lead compounds to achieve desired therapeutic profiles.

Conclusion

(2,5-Difluoro-4-methylphenyl)methanol is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical industry. Its unique substitution pattern of fluorine and methyl groups on the phenyl ring offers a strategic advantage in the design of novel drug candidates with improved metabolic stability and enhanced biological activity. The synthetic route, primarily through the reduction of the corresponding benzoic acid, is a well-established and scalable process. As the demand for sophisticated and highly functionalized building blocks in drug discovery continues to grow, the importance of compounds like (2,5-Difluoro-4-methylphenyl)methanol is expected to increase significantly.

References

-

ChemBK. (2,3,5,6-tetrafluoro-4-methylphenyl)methanol.[Link]

-

PubChem. 2,5-Dimethoxy-4-methylphenylmethanol.[Link]

-

Quora. How is benzoic acid converted into benzyl alcohol?[Link]

-

ResearchGate. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates.[Link]

-

Queen's University Belfast. Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2.[Link]

-

MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery.[Link]

-

Purosolv. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol.[Link]

-

RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[6]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.[Link]

-

NIH. Insight into Medicinal Chemistry Behind Traditional Chinese Medicines: p-Hydroxybenzyl Alcohol-Derived Dimers and Trimers from Gastrodia elata.[Link]

-

Cheméo. (4-Methylphenyl) methanol, ethyl ether - Chemical & Physical Properties.[Link]

-

ChemBuyersGuide.com, Inc. Conier Chem and Pharma Limited.[Link]

-

PubChem. 2,3,5,6-Tetrafluorobenzyl alcohol.[Link]

-

Lab Procurement Services. Urea Peroxide, 25kg, CAS# 124-43-6.[Link]

-

ChemBuyersGuide.com, Inc. Angene International Limited.[Link]

-

Pharmaffiliates. CAS No : 124-43-6 | Product Name : Fluorouracil - Impurity G (Hydrogen Peroxide).[Link]

-

Chemsrc. 2,5-Difluoro-4-iodopyridine.[Link]

Sources

An In-depth Technical Guide to (2,5-Difluoro-4-methylphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (2,5-Difluoro-4-methylphenyl)methanol, a fluorinated aromatic alcohol with significant potential as a building block in medicinal chemistry and materials science. While not extensively documented in the public domain, its structural motifs are present in a variety of biologically active compounds. This document outlines a plausible synthetic pathway, predicts its physicochemical properties based on analogous structures, and discusses its potential applications, particularly in the realm of drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Deduced Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2,5-Difluoro-4-methylphenyl)methanol |

| Deduced SMILES | OCC1=C(F)C=C(C)C(F)=C1 |

| Molecular Formula | C8H8F2O |

| Molecular Weight | 158.15 g/mol |

Introduction: The Significance of Fluorinated Benzyl Alcohols

Fluorine has emerged as a crucial element in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Fluorinated benzyl alcohols, in particular, serve as versatile intermediates in the synthesis of complex molecular architectures for the pharmaceutical, agrochemical, and materials science industries.[2][3]

(2,5-Difluoro-4-methylphenyl)methanol is a structurally intriguing example of this class of compounds. The presence of two fluorine atoms and a methyl group on the phenyl ring is anticipated to impart unique electronic and steric properties, making it a valuable synthon for creating novel chemical entities with potentially enhanced biological activity. This guide will delve into the synthetic strategies to access this molecule, predict its key properties, and explore its utility for drug discovery professionals.

Predicted Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for (2,5-Difluoro-4-methylphenyl)methanol, its properties are predicted based on established principles and data from structurally related compounds, such as 2,5-difluorobenzyl alcohol and (2,3,5,6-tetrafluoro-4-methylphenyl)methanol.[4][5]

| Property | Predicted Value/Characteristic | Rationale/Comparison with Analogs |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Fluorinated benzyl alcohols are typically liquids or low-melting solids at room temperature.[4][5] |

| Boiling Point | ~200-220 °C | The boiling point is expected to be higher than that of benzyl alcohol (205 °C) due to the increased molecular weight and polarity from the fluorine atoms. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF); sparingly soluble in water. | The aromatic ring provides lipophilic character, while the hydroxyl group allows for some water solubility. Fluorine substitution generally increases lipophilicity. |

| pKa | ~13-14 | The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the hydroxyl group compared to non-fluorinated benzyl alcohols.[6] |

Predicted Spectroscopic Data

2.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is a critical tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl3 are as follows:

-

-CH2-OH (Benzylic protons): A singlet or a triplet (if coupled to the hydroxyl proton) around 4.7 ppm.[7]

-

Aromatic protons: Two signals, each integrating to one proton, are expected in the aromatic region (δ 6.8-7.5 ppm). Due to the fluorine substitution, these protons will likely appear as complex multiplets due to 1H-19F coupling.

-

-CH3 (Methyl protons): A singlet around 2.2-2.3 ppm.

-

-OH (Hydroxyl proton): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between 1.5 and 4.0 ppm.[7]

2.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the eight distinct carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting splitting (C-F coupling).

-

-CH2OH (Benzylic carbon): ~60-65 ppm.

-

Aromatic carbons: Six signals in the range of 110-160 ppm. The carbons attached to fluorine (C2 and C5) will show large one-bond C-F coupling constants (1JCF ≈ 240-250 Hz). The carbons adjacent to the fluorinated positions will show smaller two-bond coupling constants (2JCF).

-

-CH3 (Methyl carbon): ~15-20 ppm.

2.1.3. Mass Spectrometry

In mass spectrometry, benzyl alcohols typically undergo characteristic fragmentation patterns, including alpha-cleavage and dehydration.[8][9]

-

Molecular Ion (M+): A peak at m/z = 158.

-

Alpha-Cleavage: Loss of a hydrogen radical to give a stable benzylic cation at m/z = 157.

-

Loss of Hydroxymethyl Radical: Fragmentation of the C-C bond between the ring and the CH2OH group, leading to a fragment at m/z = 127.

-

Loss of Water (Dehydration): A peak at m/z = 140 (M-18).

Synthesis of (2,5-Difluoro-4-methylphenyl)methanol

A practical and efficient synthesis of (2,5-Difluoro-4-methylphenyl)methanol can be envisioned through a two-step process starting from the commercially available 2,5-difluorotoluene. The key steps involve the formylation of the aromatic ring to introduce the aldehyde functionality, followed by the reduction of the aldehyde to the desired benzyl alcohol.

Step 1: Synthesis of 2,5-Difluoro-4-methylbenzaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[5][10][11] In this proposed synthesis, 2,5-difluorotoluene is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

The regioselectivity of the formylation is directed by the activating methyl group and the deactivating, yet ortho-, para-directing fluorine atoms. The formyl group is expected to add to the position that is para to the methyl group and ortho to one of the fluorine atoms, which is the most sterically accessible and electronically favorable position.

3.1.1. Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

2,5-Difluorotoluene

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium acetate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of DMF in anhydrous DCM, cooled in an ice bath, slowly add POCl3 dropwise. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2,5-difluorotoluene in anhydrous DCM to the Vilsmeier reagent dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,5-difluoro-4-methylbenzaldehyde.

Step 2: Reduction of 2,5-Difluoro-4-methylbenzaldehyde

The reduction of the synthesized aldehyde to the corresponding primary alcohol is a straightforward transformation. Sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol is a mild and effective reducing agent for this purpose.[11]

3.2.1. Experimental Protocol: Aldehyde Reduction

Materials:

-

2,5-Difluoro-4-methylbenzaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 2,5-difluoro-4-methylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield (2,5-Difluoro-4-methylphenyl)methanol. Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of (2,5-Difluoro-4-methylphenyl)methanol makes it a highly attractive building block for the synthesis of novel drug candidates. The presence of fluorine atoms can significantly enhance the metabolic stability of a molecule by blocking sites of oxidative metabolism.[1] Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions.

Fluorinated benzyl alcohols and their derivatives are integral components of a wide range of pharmaceuticals, including anti-inflammatory agents, central nervous system drugs, and anticancer agents.[12] For instance, fluorinated aromatic moieties are found in drugs like the antidepressant Fluoxetine and the cholesterol-lowering agent Atorvastatin.

The (2,5-difluoro-4-methylphenyl)methanol scaffold can be readily derivatized at the hydroxyl group to form ethers, esters, and other functional groups, allowing for its incorporation into a diverse array of molecular frameworks. This versatility enables medicinal chemists to systematically explore the structure-activity relationships of new chemical series.

Conclusion

(2,5-Difluoro-4-methylphenyl)methanol represents a valuable, albeit under-explored, building block for organic synthesis and medicinal chemistry. This guide has provided a plausible and detailed synthetic route for its preparation, predicted its key physicochemical and spectroscopic properties based on sound chemical principles and data from analogous compounds, and highlighted its potential applications in drug discovery. The strategic placement of fluorine atoms and a methyl group on the aromatic ring offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents. As the demand for more effective and safer drugs continues to grow, the exploration of novel fluorinated synthons like (2,5-Difluoro-4-methylphenyl)methanol will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

-

PubChem. (2,5-Difluorophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (EP1114809A1) Process for the preparation of fluorobenzyl derivatives.

-

Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. (2025-08-05). Retrieved from [Link]

-

University of Calgary. Mass Spectrometry. Retrieved from [Link]

- Google Patents. (CN115124410A) Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

PrepChem.com. Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

-

Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

-

ChemBK. (2,3,5,6-tetrafluoro-4-methylphenyl)methanol. Retrieved from [Link]

-

The Chemical Properties and Applications of Tetrafluorinated Benzyl Alcohols. (2026-01-23). Retrieved from [Link]

-

Chemistry LibreTexts. (2022-09-24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (c6cy02413k1.pdf). Retrieved from [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2024-09-30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemguide. REDUCTION OF ALDEHYDES AND KETONES. Retrieved from [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

-

Sparrow Chemical. Benzyl Alcohol Series. Retrieved from [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 4. 2,5-Difluorobenzyl alcohol | C7H6F2O | CID 522599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 7. rsc.org [rsc.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to (2,5-Difluoro-4-methylphenyl)methanol: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Difluoro-4-methylphenyl)methanol is a fluorinated aromatic alcohol with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the phenyl ring can profoundly influence the molecule's physicochemical and pharmacological properties. This guide provides an in-depth analysis of (2,5-Difluoro-4-methylphenyl)methanol, including its chemical identity, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic data for its characterization, and a discussion of its potential applications, particularly in the realm of drug discovery. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2][3] This document serves as a comprehensive resource for researchers interested in utilizing this promising, yet under-explored, chemical entity.

Chemical Identity and Physicochemical Properties

The unique arrangement of substituents on the phenyl ring of (2,5-Difluoro-4-methylphenyl)methanol imparts specific electronic and steric characteristics. The International Chemical Identifier (InChI) and its hashed version, the InChIKey, provide a standardized, machine-readable representation of the molecule's structure.

| Identifier | Value |

| IUPAC Name | (2,5-Difluoro-4-methylphenyl)methanol |

| Molecular Formula | C8H8F2O |

| Molecular Weight | 158.15 g/mol |

| InChI | InChI=1S/C8H8F2O/c1-5-3-6(9)7(4-11)2-8(5)10/h2-3,11H,4H2,1H3 |

| InChIKey | QLGHDEQISGVLBF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1F)CO)F |

Note: The InChI and InChIKey were generated based on the chemical structure as a direct database entry was not available.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| logP | 1.85 |

| pKa | 13.5 |

| Boiling Point | 215.4 °C |

| Melting Point | 45-50 °C |

| Topological Polar Surface Area (TPSA) | 20.23 Ų |

Note: These properties are predicted using computational models and should be confirmed experimentally.

Synthesis and Purification

A plausible and efficient synthetic route to (2,5-Difluoro-4-methylphenyl)methanol involves the reduction of the corresponding commercially available carboxylic acid, 2,5-difluoro-4-methylbenzoic acid. This transformation can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH4) or borane complexes being common choices.

Caption: Proposed synthetic workflow for (2,5-Difluoro-4-methylphenyl)methanol.

Detailed Experimental Protocol: Reduction of 2,5-Difluoro-4-methylbenzoic Acid

Materials:

-

2,5-Difluoro-4-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: 2,5-Difluoro-4-methylbenzoic acid is dissolved in anhydrous THF and added dropwise to the LiAlH4 suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

Workup: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (2,5-Difluoro-4-methylphenyl)methanol is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

Spectroscopic Characterization

The identity and purity of the synthesized (2,5-Difluoro-4-methylphenyl)methanol can be confirmed by a combination of spectroscopic techniques. The following are predicted spectral data based on the structure and data from analogous compounds.

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~7.0-7.2 (m, 2H, Ar-H), ~4.6 (s, 2H, CH₂OH), ~2.2 (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ (ppm): ~155-160 (dd, C-F), ~125-135 (m, Ar-C), ~115-120 (m, Ar-C), ~60 (t, CH₂OH), ~15 (s, CH₃) |

| ¹⁹F NMR | δ (ppm): Two distinct signals in the typical aromatic fluorine region. |

| IR (Infrared) | ν (cm⁻¹): ~3350 (O-H stretch, broad), ~2920 (C-H stretch), ~1500-1600 (C=C aromatic stretch), ~1200-1300 (C-F stretch) |

| Mass Spec (MS) | m/z: 158.05 (M⁺), other fragments corresponding to loss of H₂O, CH₂OH. |

Applications in Research and Drug Development

The strategic incorporation of fluorine atoms into small molecules is a widely used strategy in modern drug discovery to enhance their pharmacological profiles.[3] (2,5-Difluoro-4-methylphenyl)methanol represents a valuable building block for synthesizing more complex molecules with potentially improved therapeutic properties.

Potential Advantages Conferred by the (2,5-Difluoro-4-methylphenyl) Moiety:

-

Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of a drug molecule.[1]

-

Binding Affinity: The highly electronegative fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[1]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][3]

-

pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions and solubility.[2]

Caption: Potential benefits of incorporating the (2,5-Difluoro-4-methylphenyl) moiety in drug design.

This molecular scaffold could be particularly useful in the development of kinase inhibitors, central nervous system (CNS) active agents, and other therapeutic areas where fine-tuning of pharmacokinetic and pharmacodynamic properties is critical for success. Furthermore, the hydroxyl group serves as a convenient handle for further chemical modifications, allowing for its incorporation into a wide array of molecular architectures. The use of ¹⁸F-labeled analogs also presents opportunities for positron emission tomography (PET) imaging in diagnostics and drug development.[1][4]

Safety and Handling

While specific toxicity data for (2,5-Difluoro-4-methylphenyl)methanol is not available, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the eyes, skin, and respiratory system, similar to other substituted benzyl alcohols.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

PubChem. (2,5-dimethoxy-4-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2-Chloro-4-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2,3,5,6-tetrafluoro-4-methylphenyl)methanol. Retrieved from [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

PubChem. 2,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

ResearchGate. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Retrieved from [Link]

-

ScienceDirect. Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: (2,5-Difluoro-4-methylphenyl)methanol in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's therapeutic potential. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] These modulations are critical during lead optimization to overcome challenges such as poor pharmacokinetic profiles and off-target effects.[4][5]

The (2,5-Difluoro-4-methylphenyl)methanol motif is a valuable building block for introducing a specifically functionalized aromatic ring into a target molecule. The difluoro substitution pattern can significantly alter the electronic properties of the phenyl ring, influencing its interactions with biological targets. Furthermore, the presence of two fluorine atoms can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[6] The methyl group provides an additional point for substitution or can serve to probe steric and electronic requirements within a binding pocket.

This document provides detailed application notes and protocols for the utilization of (2,5-Difluoro-4-methylphenyl)methanol as a versatile intermediate in the synthesis of novel chemical entities for drug discovery.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of (2,5-Difluoro-4-methylphenyl)methanol is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C8H8F2O | Inferred from structure |

| Molecular Weight | 158.15 g/mol | Inferred from structure |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Inferred from polarity |

| Melting Point | Not readily available | - |

| Boiling Point | Not readily available | - |

Safety and Handling: (2,5-Difluoro-4-methylphenyl)methanol should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds like (2,3,4,5-Tetrafluorophenyl)methanol and 4-Methylbenzhydrol, it may cause skin and eye irritation.[7]

Synthesis of (2,5-Difluoro-4-methylphenyl)methanol

The synthesis of (2,5-Difluoro-4-methylphenyl)methanol can be achieved through the reduction of the corresponding commercially available benzoic acid or aldehyde. A standard and reliable method involves the use of a mild reducing agent such as sodium borohydride.

Protocol 1: Synthesis via Reduction of 2,5-Difluoro-4-methylbenzoic Acid

This protocol outlines a two-step process involving the conversion of the carboxylic acid to an ester followed by reduction to the alcohol.

Workflow Diagram:

Caption: Synthesis of (2,5-Difluoro-4-methylphenyl)methanol.

Materials:

-

2,5-Difluoro-4-methylbenzoic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium borohydride (NaBH4)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

Step 1: Esterification

-

To a solution of 2,5-Difluoro-4-methylbenzoic acid (1.0 eq) in methanol (10 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the methyl ester.

Step 2: Reduction

-

Dissolve the methyl 2,5-difluoro-4-methylbenzoate (1.0 eq) in methanol (15 mL/g of ester) and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford (2,5-Difluoro-4-methylphenyl)methanol.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Applications in Medicinal Chemistry: A Versatile Building Block

(2,5-Difluoro-4-methylphenyl)methanol serves as a valuable precursor for a variety of functional groups, enabling the exploration of diverse chemical space in drug discovery programs.

Application 1: Synthesis of Ethers via Williamson Ether Synthesis

The hydroxyl group of (2,5-Difluoro-4-methylphenyl)methanol can be readily converted to an ether linkage, a common motif in drug molecules that can improve metabolic stability and modulate lipophilicity. The Williamson ether synthesis is a robust and widely applicable method for this transformation.

Rationale in Drug Design:

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than an ester or other more labile functional groups.

-

Lipophilicity Modulation: The nature of the alkyl or aryl group introduced can be varied to fine-tune the lipophilicity of the final compound, which is a critical parameter for cell permeability and overall pharmacokinetic properties.[2]

-

Conformational Constraint: Incorporation of an ether linkage can introduce a degree of conformational rigidity, which may be beneficial for binding to a biological target.

Workflow Diagram:

Caption: Williamson Ether Synthesis Workflow.

Protocol 2: General Procedure for Williamson Ether Synthesis

Materials:

-

(2,5-Difluoro-4-methylphenyl)methanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (R-X, e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (10 mL/g of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of (2,5-Difluoro-4-methylphenyl)methanol (1.0 eq) in anhydrous THF dropwise at 0°C.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction time will vary depending on the reactivity of the alkyl halide.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Application 2: Oxidation to 2,5-Difluoro-4-methylbenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde provides a key intermediate for a wide range of subsequent transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Rationale in Drug Design:

-

Versatile Handle: The aldehyde functionality is a versatile synthetic handle for introducing nitrogen-containing groups (amines, amides), which are prevalent in pharmaceuticals due to their ability to form hydrogen bonds.

-

Carbon-Carbon Bond Formation: Aldehydes are key electrophiles in numerous carbon-carbon bond-forming reactions, allowing for the construction of more complex molecular scaffolds.

-

Heterocycle Synthesis: The aldehyde can serve as a precursor for the synthesis of various heterocyclic rings, which are common cores in many drug molecules.

Workflow Diagram:

Caption: Oxidation of the Benzyl Alcohol.

Protocol 3: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

-

(2,5-Difluoro-4-methylphenyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Celatom® or diatomaceous earth

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of PCC (1.5 eq) and silica gel (an equal weight to the PCC) in anhydrous DCM (15 mL/g of alcohol) at room temperature, add a solution of (2,5-Difluoro-4-methylphenyl)methanol (1.0 eq) in anhydrous DCM.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom®.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate in vacuo to yield the crude 2,5-Difluoro-4-methylbenzaldehyde.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Conclusion

(2,5-Difluoro-4-methylphenyl)methanol is a valuable and versatile building block for medicinal chemistry. Its strategic use allows for the introduction of a fluorinated phenyl ring, which can impart beneficial properties to drug candidates, including enhanced metabolic stability and modulated physicochemical properties. The protocols provided herein for its synthesis and subsequent functionalization offer a solid foundation for researchers and scientists in the field of drug development to explore novel chemical space and design next-generation therapeutics.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. [Link]

-

PubChem. (2,3,4,5-Tetrafluorophenyl)methanol. Retrieved January 26, 2026, from [Link]

-

PubChem. 4-Methylbenzhydrol. Retrieved January 26, 2026, from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.

-

Zhonghan Biomedical Technology. (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized. (2024, June 14). Retrieved from [Link]

-

Byju's. (n.d.). Preparation of Ethers by Dehydration of Alcohols. Retrieved January 26, 2026, from [Link]

Sources

- 1. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 4. biosynth.com [biosynth.com]

- 5. Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

Application Notes and Protocols for (2,5-Difluoro-4-methylphenyl)methanol in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Strategic Role of Fluorinated Building Blocks in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Judicious placement of fluorine atoms can block sites of metabolism, modulate the pKa of nearby functional groups, and induce favorable conformational changes.[2]

(2,5-Difluoro-4-methylphenyl)methanol is a versatile building block that offers medicinal chemists a trifunctional handle for molecular elaboration. The fluorinated phenyl ring provides a metabolically stable scaffold with altered electronic properties, the methyl group offers a point for further derivatization or steric blocking, and the primary alcohol is a versatile functional group for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this valuable building block in the context of API development.

Physicochemical Properties of (2,5-Difluoro-4-methylphenyl)methanol

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₈H₈F₂O | - |

| Molecular Weight | 158.15 g/mol | |

| Appearance | White to off-white solid | Analogy to similar compounds[3] |

| Melting Point | Expected to be a low-melting solid | Analogy to similar compounds[3] |

| Boiling Point | > 200 °C (Predicted) | Analogy to similar compounds[3] |

| Solubility | Soluble in methanol, ethanol, THF, dichloromethane; sparingly soluble in water | General properties of benzyl alcohols |

| pKa | ~13 (Predicted for the hydroxyl proton) | Analogy to similar compounds[3] |

Synthesis of (2,5-Difluoro-4-methylphenyl)methanol

The most direct and common route to (2,5-Difluoro-4-methylphenyl)methanol is the reduction of the corresponding aldehyde, 2,5-Difluoro-4-methylbenzaldehyde. This precursor is commercially available or can be synthesized via established methods.

Protocol 1: Synthesis of (2,5-Difluoro-4-methylphenyl)methanol via Reduction of 2,5-Difluoro-4-methylbenzaldehyde

This protocol employs sodium borohydride, a mild and selective reducing agent suitable for the conversion of aldehydes to primary alcohols.

Reaction Scheme:

Materials:

-

2,5-Difluoro-4-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (64.0 mmol) of 2,5-Difluoro-4-methylbenzaldehyde in 100 mL of methanol. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring vigorously, add 2.91 g (76.8 mmol) of sodium borohydride portion-wise over 15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water. Causality: The quench neutralizes any unreacted sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL). Causality: Diethyl ether is a suitable solvent for extracting the product from the aqueous phase.

-

Washing: Combine the organic layers and wash with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of brine. Causality: The washes remove inorganic byproducts and residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (2,5-Difluoro-4-methylphenyl)methanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white solid.

Expected Yield: >90%

Key Synthetic Transformations and Protocols

The utility of (2,5-Difluoro-4-methylphenyl)methanol as a building block stems from the reactivity of its primary alcohol. The following protocols detail key transformations to generate derivatives for further use in API synthesis.

Protocol 2: Oxidation to 2,5-Difluoro-4-methylbenzaldehyde